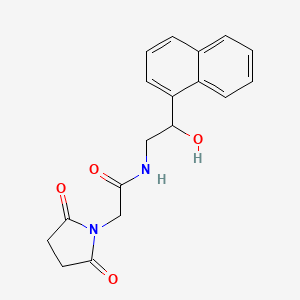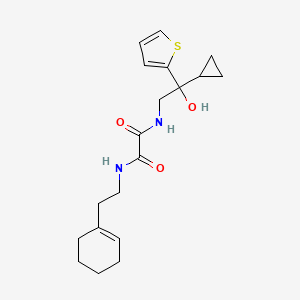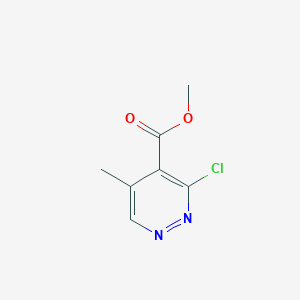![molecular formula C21H20BrN3O3 B2734224 2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-20-5](/img/structure/B2734224.png)
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a complex organic molecule with several functional groups. It contains an amino group (NH2), a bromophenyl group (C6H4Br), a methyl group (CH3), a tetrahydrofuran ring (C4H8O), a pyrano ring (a six-membered ring with one oxygen atom), and a pyridine ring (a six-membered ring with one nitrogen atom). The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis. However, methods for introducing each of these functional groups are well-established in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, the bromophenyl group could undergo electrophilic aromatic substitution, and the rings could undergo various addition and substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. However, we can predict that it would likely be a solid at room temperature, given its molecular complexity. Its solubility would depend on the specific solvent, but it might be soluble in organic solvents due to its organic nature.Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic chemistry often explores the synthesis and structural analysis of complex molecules. A study by Ganapathy et al. (2015) highlights the crystal structure of a related compound, determined through X-ray diffraction, emphasizing the importance of understanding molecular geometry for potential applications in material science and drug design (Ganapathy et al., 2015). Similarly, Sharma et al. (2015) synthesized two carbonitrile compounds, investigating their crystal structures via X-ray diffraction technique, which is crucial for designing molecules with specific physical and chemical properties (Sharma et al., 2015).
Heterocyclic Chemistry and Novel Derivatives
The development of novel heterocyclic compounds is a significant area of research due to their potential applications in pharmaceuticals, agrochemicals, and dyes. Al-Issa (2012) explored the synthesis of new series of pyridine and fused pyridine derivatives, highlighting the versatility of pyridine as a core structure for developing bioactive compounds (Al-Issa, 2012). This research direction is pertinent to understanding the chemical reactivity and potential applications of complex pyridine derivatives, including the one mentioned in the query.
Potential Applications in Material Science
Compounds with complex heterocyclic structures have potential applications in material science, such as corrosion inhibitors or components in electronic devices. Dandia et al. (2013) investigated the synthesis of pyrazolopyridine derivatives using ultrasound-assisted methods, evaluating their effectiveness as corrosion inhibitors, demonstrating the practical applications of such compounds in protecting materials (Dandia et al., 2013).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and biological activity. It could potentially be used in a variety of fields, including pharmaceuticals, materials science, and chemical synthesis, among others.
properties
IUPAC Name |
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-12-8-17-19(21(26)25(12)11-15-6-3-7-27-15)18(16(10-23)20(24)28-17)13-4-2-5-14(22)9-13/h2,4-5,8-9,15,18H,3,6-7,11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPALQMQYXDRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}piperidine](/img/structure/B2734141.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2734151.png)


![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2734160.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)


